3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
Overview
Description
“3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” is a chemical compound. Its molecular formula is C3H4ClN3 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” can be represented by the SMILES string ClC1=NN(C)C=N1
.
Chemical Reactions Analysis
The compound can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .
Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 103.510 . The InChI key is SPABSISQYPJJLD-UHFFFAOYSA-N
.
Scientific Research Applications
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Pharmaceutical Chemistry
- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
- Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
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Organic Chemistry
- 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles with a high number of .
- This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discover of new drug candidates .
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Chemical Synthesis
- “3-Chloro-1-methyl-1H-1,2,4-triazole” can be used in the synthesis of other complex chemical compounds . It’s often used as a building block in the synthesis of larger, more complex molecules .
- For example, “Methyl-1H-1,2,4-triazole-3-carboxylate” can be synthesized from “5-amino-1,2,4-triazole-3-carboxylic acid” via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
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Cancer Research
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Material Sciences
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Agrochemistry
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-methyl-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUYZQVFWRPREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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